molecular formula C6H5N5O2 B3355731 2-Amino-6,7-dihydropyrimido[4,5-d]pyridazine-5,8-dione CAS No. 6344-81-6

2-Amino-6,7-dihydropyrimido[4,5-d]pyridazine-5,8-dione

Cat. No. B3355731
CAS RN: 6344-81-6
M. Wt: 179.14 g/mol
InChI Key: WPMXTPNECIDQKB-UHFFFAOYSA-N
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Description

“2-Amino-6,7-dihydropyrimido[4,5-d]pyridazine-5,8-dione” is a chemical compound . It is a type of bicyclic compound with two nitrogen atoms in each ring and a possible single nitrogen atom at the ring junction .


Synthesis Analysis

The synthesis of pyrimido[4,5-d]pyrimidines has been reported through a Biginelli-type reaction of the aryl aldehydes with barbituric acid and urea or thiourea in the presence of ceric ammonium nitrate (CAN) as a catalyst . Another synthetic approach involves the condensation of DMF–DMA at the methyl group of the acetyl moiety, followed by cyclization to form pyrido[2,3-d]pyrimidin-5-one .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by two fused pyrimidine rings, making it a type of bicyclic compound . The structure is sterically well-defined, ensuring a high degree of functional specialization .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “this compound” include condensation, cyclization, and elimination reactions . The reactivities of the substituents linked to the ring carbon and nitrogen atoms play a significant role in these reactions .

Future Directions

The future directions for “2-Amino-6,7-dihydropyrimido[4,5-d]pyridazine-5,8-dione” could involve further exploration of its potential as a hit for chemical biology investigations . This could include structure-activity relationship (SAR) studies and the development of new synthetic approaches .

properties

IUPAC Name

2-amino-6,7-dihydropyrimido[4,5-d]pyridazine-5,8-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N5O2/c7-6-8-1-2-3(9-6)5(13)11-10-4(2)12/h1H,(H,10,12)(H,11,13)(H2,7,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPMXTPNECIDQKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=NC(=N1)N)C(=O)NNC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40287499
Record name 2-amino-6,7-dihydropyrimido[4,5-d]pyridazine-5,8-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40287499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

6344-81-6
Record name NSC51338
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51338
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-amino-6,7-dihydropyrimido[4,5-d]pyridazine-5,8-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40287499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Amino-6,7-dihydropyrimido[4,5-d]pyridazine-5,8-dione
Reactant of Route 5
2-Amino-6,7-dihydropyrimido[4,5-d]pyridazine-5,8-dione
Reactant of Route 6
2-Amino-6,7-dihydropyrimido[4,5-d]pyridazine-5,8-dione

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